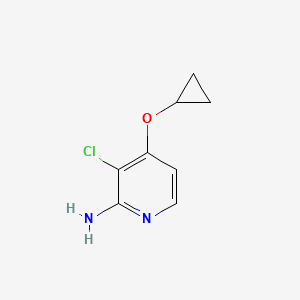

3-Chloro-4-cyclopropoxypyridin-2-amine

Description

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-chloro-4-cyclopropyloxypyridin-2-amine |

InChI |

InChI=1S/C8H9ClN2O/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

XTOCLAROJINWID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=NC=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom at the third position.

Amination: Introduction of the amine group at the second position.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro or nitroso group.

Reduction: Reduction of the chlorine atom to a hydrogen atom.

Substitution: Replacement of the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Chloro-4-cyclopropoxypyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below highlights key structural differences and similarities between 3-Chloro-4-cyclopropoxypyridin-2-amine and other pyridine derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula (Estimated) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Cl (3), cyclopropoxy (4), NH₂ (2) | C₈H₉ClN₂O | ~184.6 | Cyclopropoxy introduces ring strain; moderate steric hindrance, electron-donating via ether oxygen. |

| 4-Chloro-5-methoxypyridin-3-amine | Cl (4), OCH₃ (5), NH₂ (3) | C₆H₇ClN₂O | ~174.6 | Methoxy group enhances electron density; less steric bulk than cyclopropoxy. |

| 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine | Cl (2), Si(CH₃)₃C≡C (3), NH₂ (4) | C₁₁H₁₅ClN₂Si | ~270.9 | Trimethylsilyl-ethynyl group adds significant steric bulk and lipophilicity. |

| 5-Chloro-4-fluoropyridin-2-amine | Cl (5), F (4), NH₂ (2) | C₅H₄ClFN₂ | ~146.5 | Electron-withdrawing fluorine increases reactivity at adjacent positions. |

| 3-Chloro-4-iodopyridin-2-amine | Cl (3), I (4), NH₂ (2) | C₅H₄ClIN₂ | ~254.5 | Iodine’s polarizability enhances leaving-group potential in substitution reactions. |

Electronic and Steric Effects

- Cyclopropoxy vs. Methoxy/Iodo : The cyclopropoxy group (C₃H₅O) is more sterically demanding than methoxy (OCH₃) but less bulky than trimethylsilyl-ethynyl. Its strained ring system may increase reactivity in ring-opening or substitution reactions compared to unstrained ethers .

- Halogen Influence : Chlorine at position 3 (as in the target compound) directs electrophilic substitution to positions 5 and 6, whereas fluorine (e.g., in 5-Chloro-4-fluoropyridin-2-amine) exerts stronger electron-withdrawing effects, altering regioselectivity .

- Leaving Group Potential: Iodine in 3-Chloro-4-iodopyridin-2-amine is a superior leaving group compared to cyclopropoxy, making the latter more stable under nucleophilic conditions but less reactive in SNAr (nucleophilic aromatic substitution) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Chloro-4-cyclopropoxypyridin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) by reacting 3-chloro-4-hydroxypyridin-2-amine with cyclopropyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may introduce the cyclopropoxy group. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and LC-MS is critical to optimize yields .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Determines crystal structure (monoclinic system, space group P21/c) and confirms regiochemistry .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropoxy methylene protons at δ 0.5–1.2 ppm; pyridine protons at δ 6.5–8.5 ppm). ¹³C NMR confirms carbon骨架 and substituent positions.

- Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 199.05).

- Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber vials at room temperature. Avoid prolonged exposure to light or humidity, as the cyclopropoxy group may hydrolyze. For long-term stability, lyophilize and store at -20°C with desiccants .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of cyclopropoxy substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient positions on the pyridine ring, favoring NAS at the 4-position. Competitive experiments with isotopic labeling (e.g., ¹⁸O in cyclopropanol) and kinetic profiling (variable-temperature NMR) validate intermediate formation. Steric maps from molecular modeling (e.g., PyMol) highlight steric hindrance from the chloro substituent at C3 .

Q. What computational strategies predict the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase targets (e.g., p38 MAPK) using AutoDock Vina. Prioritize binding poses with low RMSD (<2.0 Å) and favorable ΔG values.

- Molecular dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories in GROMACS) to assess complex stability.

- ADMET prediction : Use SwissADME to evaluate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Compare XRD data with solid-state NMR to confirm crystallinity vs. amorphous impurities.

- Variable-temperature NMR : Identify dynamic effects (e.g., proton exchange) that obscure signals.

- High-resolution LC-MS : Detect trace byproducts (e.g., dehalogenated derivatives) that may skew elemental analysis.

- Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.